N-(1,3-dioxoisoindolin-5-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide
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Overview
Description
N-(1,3-dioxoisoindolin-5-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide, also known as DPI, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Antidepressant and Anticonvulsant Activities
One study reports on the synthesis of novel pyrazole derivatives, including compounds related to N-(1,3-dioxoisoindolin-5-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide, and evaluates their antidepressant and anticonvulsant activities. The study found that certain compounds exhibited markedly antidepressant activity compared to imipramine and showed remarkable protective effects against clonic seizures induced by PTZ (pentylenetetrazole) in mice, suggesting potential for the development of new therapeutic agents in these areas (Abdel-Aziz, Abuo-Rahma, & Hassan, 2009).
Antimicrobial and Antifungal Activities
Another aspect of the research on compounds similar to N-(1,3-dioxoisoindolin-5-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide involves their antimicrobial and antifungal activities. Studies have shown that certain pyrazole derivatives exhibit promising antibacterial activities, with some compounds being evaluated for their effectiveness against various bacterial and fungal pathogens. This suggests a potential application in developing new antimicrobial agents (Patel & Dhameliya, 2010).
Anticancer Activities
Research on pyrazole-1-carboxamide derivatives has also highlighted their potential anticancer activities. Compounds within this class have been evaluated against various cancer cell lines, including HepG2, HeLa, IMR-32, and MCF-7, showing dose-dependent inhibition of cell growth. The IC50 values of some compounds were found to be comparable to those of standard anticancer agents, indicating their potential as novel anticancer drugs (Fahim, Elshikh, & Darwish, 2019).
Dual Action Mode in Antifungal Agents
A novel approach in the development of succinate dehydrogenase inhibitors (SDHIs) involves the synthesis of pyrazole carboxamides, demonstrating dual action modes against phytopathogenic fungi. Some compounds showed excellent in vitro antifungal activities and protective and curative effects against Gibberella zeae on maize. This research signifies the exploration of traditional SDHI fungicides and their derivatives, offering new insights into their development for agricultural applications (Zhang, Yang, Zhao, Li, & Wu, 2023).
Mechanism of Action
Target of Action
The primary target of this compound is Indoleamine pyrrole-2,3-dioxygenase-1 (IDO1) . IDO1 is a monomeric enzyme containing heme, and its excessive activation has been shown to be closely related to the pathogenesis of cancer and other diseases .
Mode of Action
The compound acts as a modulator of cereblon (CRBN) activity . It recognizes E3 ubiquitin ligase and target protein by E3 ubiquitin ligase ligand and target protein ligand, respectively, making the target protein polyubiquitinated . The proteasome then recognizes and degrades the target protein .
Biochemical Pathways
The compound affects the protein degradation pathway in vivo . It can degrade the target protein through this pathway, which has become a hot issue in the field of medicinal chemistry . In various further aspects, the disclosed compounds can selectively modulate the degradation of GSPT1 protein, i.e., the disclosed compounds can act as GSPT1 degraders .
Result of Action
The compound’s action results in the degradation of the target protein .
Action Environment
It is known that the compound’s efficacy can be influenced by various factors, including the presence of other molecules, the ph of the environment, and the temperature .
properties
IUPAC Name |
N-(1,3-dioxoisoindol-5-yl)-2,5-dimethylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O3/c1-7-5-11(18(2)17-7)14(21)15-8-3-4-9-10(6-8)13(20)16-12(9)19/h3-6H,1-2H3,(H,15,21)(H,16,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWVFTCNIUXHWHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)NC2=CC3=C(C=C2)C(=O)NC3=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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